Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride

CAS No.: 1311313-71-9

Cat. No.: VC3382071

Molecular Formula: C7H18Cl2N2O2

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311313-71-9 |

|---|---|

| Molecular Formula | C7H18Cl2N2O2 |

| Molecular Weight | 233.13 g/mol |

| IUPAC Name | ethyl 2-amino-3-(dimethylamino)propanoate;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2O2.2ClH/c1-4-11-7(10)6(8)5-9(2)3;;/h6H,4-5,8H2,1-3H3;2*1H |

| Standard InChI Key | BIPKRCHHFRLPAW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CN(C)C)N.Cl.Cl |

| Canonical SMILES | CCOC(=O)C(CN(C)C)N.Cl.Cl |

Introduction

Chemical Properties

Molecular Structure and Identification

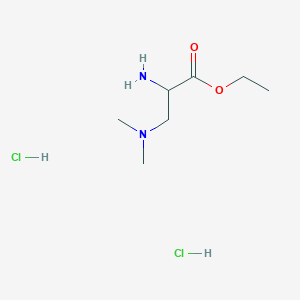

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is formally identified by its CAS registry number 1311313-71-9, providing a unique identifier in chemical databases and literature . The compound features a propanoate backbone with an amino group (-NH₂) at the C2 position and a dimethylamino group (-N(CH₃)₂) at the C3 position. The carboxylic acid function is modified as an ethyl ester, and the molecule exists as a dihydrochloride salt with two chloride counterions neutralizing the positive charges on the amino groups.

The molecular structure contains several functional elements that define its chemical behavior:

-

Primary amine group (protonated in the salt form)

-

Tertiary amine (dimethylamino group, also protonated in the salt form)

-

Ethyl ester moiety

-

Two chloride counterions

Structural Reactivity

The reactivity of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is governed by its functional groups:

-

The primary amino group can participate in numerous reactions including:

-

Nucleophilic substitutions

-

Acylation reactions

-

Imine and enamine formations

-

Peptide coupling reactions

-

-

The dimethylamino group, while less reactive than the primary amine, can still function as:

-

A nucleophile in certain conditions

-

A hydrogen bond acceptor

-

A potential site for quaternization

-

-

The ethyl ester group is susceptible to:

-

Hydrolysis (both acid and base-catalyzed)

-

Transesterification

-

Reduction to alcohols

-

Aminolysis to form amides

-

This combination of functional groups provides multiple handles for chemical modification, making the compound versatile as a synthetic intermediate.

Synthesis and Preparation

Salt Formation and Purification

The dihydrochloride salt form is likely prepared by treating the free base form of the compound with anhydrous hydrogen chloride or concentrated hydrochloric acid in an appropriate solvent system. This salt formation step enhances stability and facilitates purification through crystallization processes. The resulting salt can be recrystallized from suitable solvent systems to achieve high purity.

Applications

Research Utility

Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is described as a "versatile small molecule scaffold" , indicating its value in various research settings. Its applications likely include:

-

Serving as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

-

Functioning as an intermediate in the development of enzyme inhibitors, where the amino and dimethylamino groups can engage in specific interactions with enzyme active sites.

-

Utility in structure-activity relationship studies to understand the impact of dimethylamino substitution on biological activity profiles.

-

Potential application in the development of drug candidates, particularly those targeting disorders where amino acid-derived compounds have shown efficacy.

| Quantity | Price (€) |

|---|---|

| 50mg | 800.00 |

| 500mg | 2,321.00 |

This pricing structure is consistent with specialized research chemicals that require multi-step synthesis and purification processes .

Structural Relationships to Similar Compounds

Related Amino Acid Derivatives

Several structurally related compounds help contextualize the properties and potential applications of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride:

-

Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate features a more complex side chain with additional methyl substituents on the carbon backbone . This structural elaboration potentially confers different spatial arrangements and lipophilicity compared to Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.

-

Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate presents a different arrangement of the amino and dimethylamino groups along the carbon chain . This altered positioning impacts the spatial relationship between functional groups, potentially affecting binding interactions with biological targets.

Comparative Structural Features

A comparison of these related compounds reveals several key differences:

| Compound | Key Structural Features | Potential Impact on Properties |

|---|---|---|

| Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride | Alpha-amino group, beta-dimethylamino group, ethyl ester | Proximity of functional groups allows for specific spatial interactions |

| Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate | Extended carbon chain, additional methyl groups, different amino group positioning | Increased lipophilicity, altered spatial arrangement of functional groups |

| Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate | Altered positioning of amino and dimethylamino groups | Different distance between functional groups affecting potential binding interactions |

These structural variations illustrate the importance of precise molecular architecture in determining chemical and potentially biological properties.

Research Implications

Structure-Activity Considerations

The specific arrangement of functional groups in Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride creates a unique electrostatic and steric profile that would influence its interactions with biological targets. The two basic centers (primary and tertiary amines) provide potential hydrogen bonding and ionic interaction sites, while the ethyl ester contributes a hydrophobic element and potential for further modification through hydrolysis in biological systems.

Analytical Considerations

Identification and Characterization

Appropriate analytical methods for characterizing Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, to confirm the structural arrangement of functional groups.

-

Mass spectrometry to determine the molecular weight and fragmentation pattern characteristic of the molecule.

-

Infrared spectroscopy to identify key functional groups, particularly the ester carbonyl and amine functionalities.

-

Elemental analysis to confirm the empirical formula and purity of the compound.

-

High-Performance Liquid Chromatography (HPLC) to assess purity and stability under various conditions.

Stability Considerations

As a dihydrochloride salt containing an ethyl ester function, the compound would be subject to potential hydrolysis in aqueous environments, particularly at elevated pH levels. Storage recommendations would likely include protection from moisture and maintenance of slightly acidic conditions to prevent ester hydrolysis and ensure long-term stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume